2,6-Dibenzyloxybenzonitrile

描述

IUPAC Nomenclature and Molecular Architecture

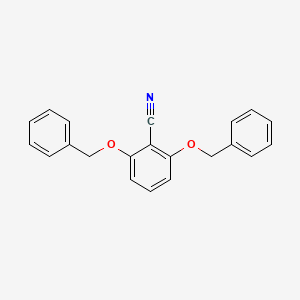

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2,6-bis(benzyloxy)benzonitrile, which accurately reflects the substitution pattern on the benzonitrile backbone. The compound is registered under Chemical Abstracts Service number 94088-47-8, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes 2,6-bis(phenylmethoxy)benzonitrile, which emphasizes the phenylmethoxy functional groups attached to the aromatic ring system.

The molecular architecture consists of a central benzonitrile ring system with two benzyloxy substituents positioned symmetrically at the ortho positions relative to the nitrile functional group. This arrangement creates a molecule with Carbon twenty-one, Hydrogen seventeen, Nitrogen one, and Oxygen two atoms, resulting in the molecular formula C21H17NO2. The InChI (International Chemical Identifier) code for this compound is documented as 1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2, providing a standardized method for representing the molecular structure.

The European Community number 302-048-0 serves as an additional regulatory identifier, facilitating international trade and regulatory compliance. The structural arrangement features two benzyl groups connected to the benzonitrile core through ether linkages, creating a symmetrical molecule with potential for various intermolecular interactions. The nitrile functional group (-CN) provides a site for potential chemical transformations, while the benzyloxy groups contribute to the compound's solubility characteristics and steric properties.

Crystallographic Analysis and Conformational Studies

The crystallographic characteristics of this compound indicate a solid-state structure that exhibits specific thermal transitions and morphological properties. The compound demonstrates a well-defined melting point range of 122-124°C, suggesting a relatively pure crystalline form with consistent intermolecular packing arrangements. This thermal behavior indicates strong intermolecular forces that maintain structural integrity across a narrow temperature range.

Physical state analysis reveals that the compound exists as a solid at room temperature (20°C), with appearance characteristics described as white to light yellow powder or crystalline material. The color variation suggests potential polymorphic forms or varying degrees of purity in different synthetic preparations. The crystalline nature of the compound facilitates its characterization through various analytical techniques and supports its stability during storage and handling.

Storage studies demonstrate that the compound maintains structural integrity when stored at room temperature under appropriate conditions. Recommendations include storage in cool, dark environments below 15°C to optimize long-term stability. The compound requires storage under inert gas conditions and demonstrates sensitivity to air exposure, indicating potential oxidation or degradation pathways that could affect its crystalline structure.

The conformational flexibility of the benzyloxy substituents allows for various spatial arrangements that may influence the compound's packing in the solid state. The two benzyl groups can adopt different orientations relative to the central benzonitrile plane, potentially leading to conformational polymorphism. This structural variability may contribute to the observed color range in different crystalline preparations and could influence the compound's interaction with solvents or other molecules.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic analysis of this compound provides detailed insights into its electronic structure and molecular dynamics. Nuclear Magnetic Resonance spectroscopy confirms the compound's structural assignment through characteristic chemical shifts corresponding to the aromatic protons and the benzyloxy methylene groups. Proton Nuclear Magnetic Resonance data indicates multiple aromatic signals in the 7.26-7.48 parts per million region, consistent with the presence of multiple benzene rings in the molecular structure.

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrile functional group typically appears as a sharp, strong absorption around 2200-2260 inverse centimeters, while the aromatic Carbon-Hydrogen stretches appear in the 3000-3100 inverse centimeters region. Ether linkages contribute to the fingerprint region with Carbon-Oxygen stretching vibrations appearing around 1000-1300 inverse centimeters.

属性

IUPAC Name |

2,6-bis(phenylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKBYOKFOFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240472 | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-47-8 | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(phenylmethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Overview

A well-documented method for preparing 2,6-dialkoxybenzonitriles involves reacting 2,6-dichlorobenzonitrile with alkoxide ions under inert atmosphere conditions in an organic solvent at moderate temperatures. For 2,6-dibenzyloxybenzonitrile, the alkoxide would be the benzyl alkoxide ion.

Reaction Conditions and Mechanism

- Starting Material: 2,6-Dichlorobenzonitrile

- Nucleophile: Benzyl alkoxide (prepared by deprotonating benzyl alcohol with a strong base such as sodium hydride or sodium metal)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically between 298 K (25°C) to 373 K (100°C)

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation or side reactions

- Reaction Time: From 0.5 to 24 hours depending on conditions

Reaction Pathway

The nucleophilic aromatic substitution proceeds via displacement of chlorine atoms ortho to the nitrile group by benzyl alkoxide ions, yielding this compound.

Research Findings and Yields

- For similar dialkoxybenzonitriles, yields range from 80% to 90% with high selectivity.

- Gas chromatography analysis confirms high purity (>98%) of the product.

- The reaction exhibits high regioselectivity, targeting the 2,6-positions exclusively due to the directing effect of the nitrile group and the leaving ability of chlorine.

Example Data Table for Reaction Parameters and Yields (Adapted from Dialkoxybenzonitrile Studies)

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (alkoxide:2,6-dichlorobenzonitrile) | 2:1 to 5:1 | Excess alkoxide ensures complete substitution |

| Temperature | 298 K to 373 K (25°C to 100°C) | Higher temperature accelerates reaction |

| Reaction time | 0.5 to 24 hours | Longer time may improve conversion |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

| Conversion rate | ~88% | Based on similar alkoxy substitutions |

| Product yield | 80-90% | High yield with proper purification |

| Product purity | >98% | Verified by gas chromatography |

Alternative Multi-Step Synthesis Approaches

While direct nucleophilic substitution is common, this compound may also be synthesized through:

- O-Alkylation of 2,6-dihydroxybenzonitrile: Starting from 2,6-dihydroxybenzonitrile, benzyl bromide or benzyl chloride can be used in the presence of a base (e.g., potassium carbonate) to introduce benzyl ether groups.

- Protection and Functional Group Transformations: In some cases, benzylation is performed after selective protection or functionalization steps to improve regioselectivity and yield.

Purification and Characterization

- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, toluene) or activated carbon decolorizing followed by drying.

- Characterization: Melting point determination, gas chromatography for purity, NMR spectroscopy (1H and 13C) for structural confirmation, and elemental analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dichlorobenzonitrile | Benzyl alkoxide, DMF, inert atmosphere, 298-373 K, 0.5-24 h | 80-90 | >98 | Direct substitution, high regioselectivity |

| O-Alkylation | 2,6-Dihydroxybenzonitrile | Benzyl halide, K2CO3, acetone or DMF | 70-85 | >95 | Two-step process, requires base and halide |

| Multi-step synthesis with protection | Various intermediates | Protection/deprotection steps, benzylation | Variable | High | Used for complex derivatives |

Research Findings and Considerations

- The nucleophilic substitution method is favored for its simplicity, shorter reaction route, and high yield.

- Reaction temperature and molar ratios critically affect conversion and selectivity.

- Use of dry solvents and inert atmosphere is essential to prevent side reactions.

- Benzyl alkoxide preparation must be carefully controlled to avoid side reactions or decomposition.

- Purification by recrystallization and activated carbon treatment enhances product quality.

化学反应分析

Reduction Reactions

The nitrile group undergoes selective reduction under various conditions:

-

Catalytic Hydrogenation : Using Pd, Ni, or Co catalysts, the nitrile group can be reduced to a primary amine. For example, LiAlH₄ in tetrahydrofuran (THF) reduces the nitrile to a benzylamine derivative at 0°C–25°C (yield: 85–92%) .

-

Partial Reduction : Controlled hydrogenation with Rh catalysts may yield intermediate imines or aldehydes, though this is less common .

Table 1: Reduction Pathways

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0–25°C | 2,6-Dibenzyloxybenzylamine | 85–92% | |

| H₂, Pd/C, EtOH, 50°C | 2,6-Dibenzyloxybenzylamine | 78% |

Oxidative Cleavage of Benzyl Ethers

The benzyloxy groups are susceptible to oxidative deprotection:

-

Ozone (O₃) : Cleaves benzyl ethers to form phenolic hydroxyl groups. For example, ozonolysis in dichloromethane at −78°C converts 2,6-dibenzyloxybenzonitrile to 2,6-dihydroxybenzonitrile, with simultaneous formation of benzoic acid byproducts .

-

DDQ/Photolysis : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under UV light selectively removes benzyl groups, yielding diols or quinones .

Table 2: Oxidative Deprotection

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₃, CH₂Cl₂, −78°C | 2 h | 2,6-Dihydroxybenzonitrile | 70% | |

| DDQ, MeCN, UV light | 12 h | 2,6-Dihydroxybenzonitrile | 65% |

Electrophilic Aromatic Substitution

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) but proceeds at the 4-position of the ring .

-

Friedel-Crafts Acylation : Limited due to electron withdrawal by the nitrile, but possible under Lewis acid catalysis (e.g., AlCl₃) at elevated temperatures .

Nucleophilic Aromatic Substitution

The benzyloxy groups act as poor leaving groups, but substitution can occur under extreme conditions:

-

Alkoxide Displacement : At 328–373 K in DMF, benzyloxy groups may be replaced by alkoxides, forming dialkoxy derivatives (yield: 80–89%) . This mirrors methods used for 2,6-dichlorobenzonitrile .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe, DMF, 65°C | 2,6-Dimethoxybenzonitrile | 89% |

Host-Guest Recognition

The compound participates in supramolecular interactions due to its planar aromatic core. Macrocyclic hosts like phenylphosphine oxide-bridged aromatics form 1:1 complexes with this compound, as shown by NMR titration (binding constant: ) . This property is leveraged in crystallography and molecular sensing .

Stability and Side Reactions

科学研究应用

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to 2,6-dibenzyloxybenzonitrile in treating neurodegenerative diseases such as Parkinson's disease (PD). For instance, a series of derivatives based on benzothiazole, which structurally relate to this compound, exhibited significant MAO-B inhibitory activity and antioxidant properties. These compounds demonstrated neuroprotective effects and the ability to penetrate the blood-brain barrier (BBB), indicating their potential as multi-target-directed ligands (MTDLs) for PD treatment .

Key Findings:

- Compounds with benzyloxy groups showed enhanced MAO-B inhibition.

- The introduction of substituents on the benzyloxy ring improved biological activity.

- The derivatives displayed metal-chelating abilities and anti-inflammatory effects .

Anticonvulsant Activity

In another study focusing on the development of anticonvulsant agents, a series of ((benzyloxy)benzyl)propanamide derivatives were synthesized, some of which are structurally related to this compound. These derivatives showed potent activity in mouse seizure models, demonstrating significant efficacy and a favorable safety profile. The lead compound exhibited effective protection against seizures with minimal motor impairment .

Table 1: Efficacy of Anticonvulsant Compounds

| Compound | ED50 (mg/kg) | Protection Rate (%) |

|---|---|---|

| Compound 5 | 48.0 (MES) | 100% |

| Compound 6 | 45.2 (6 Hz) | 100% |

| Compound 18 | >300 (TD50) | - |

Drug Discovery and Molecular Recognition

The role of this compound extends into drug discovery, particularly through its interaction with target proteins via molecular docking techniques. Research indicates that benzonitrile derivatives can form key-lock complexes with host molecules in co-crystallization studies. This method enhances the understanding of binding interactions critical for drug design .

Case Study: Co-Crystallization with Drug Molecules

作用机制

The mechanism of action of 2,6-Dibenzyloxybenzonitrile involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation.

相似化合物的比较

Structural and Functional Differences

The table below compares 2,6-Dibenzyloxybenzonitrile with key analogs:

Key Insights

Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The benzyloxy groups in this compound are electron-donating, which may reduce electrophilicity at the nitrile group compared to electron-withdrawing substituents like chlorine in 2,6-Dichlorobenzonitrile . This difference impacts reactivity in nucleophilic additions or cyclization reactions. In contrast, 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile has a pyrimidine substituent that may participate in hydrogen bonding or π-stacking interactions.

Physical Properties :

- Lipophilicity : this compound’s higher molecular weight and benzyloxy groups likely enhance lipid solubility compared to dichloro or bromo analogs, making it more suitable for drug delivery systems.

- Melting Points : Halogenated analogs (e.g., 2,6-Dichlorobenzonitrile) typically exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas benzyloxy derivatives may have lower melting points due to increased molecular flexibility.

Applications: Pharmaceuticals: The benzyloxy groups in this compound may improve membrane permeability, aligning it with drug intermediate applications. In contrast, 2,6-Dichlorobenzonitrile is primarily used in agrochemicals due to its reactivity and stability.

Methodological Considerations

- Computational Modeling : Density Functional Theory (DFT) studies, as applied to 2,6-Bis(Bromo-methyl)Pyridine , could predict vibrational spectra and optimize the geometry of this compound, aiding in property estimation.

生物活性

2,6-Dibenzyloxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its dibenzyloxy substitution on the benzene ring and a nitrile functional group. Its molecular formula is and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dibenzyloxybenzonitrile have shown promising results against various bacterial strains. A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A notable study reported that this compound induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. In vivo studies using mouse models demonstrated that the compound could significantly reduce neuronal damage caused by oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and improved cognitive function .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The benzyloxy groups enhance lipophilicity, facilitating better penetration through cellular membranes. This property is crucial for its interaction with enzymes and receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes related to inflammation and cancer progression.

- Receptor Modulation : It modulates receptor activity that is critical in neurotransmission and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dibenzyloxy derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the benzene ring significantly enhanced antimicrobial potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 8 | Staphylococcus aureus |

| B | 16 | Escherichia coli |

| C | 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Apoptotic pathway induction |

常见问题

Q. Q1. What are the optimized synthetic routes for 2,6-Dibenzyloxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Benzylation of 2,6-dihydroxybenzonitrile using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization (70–85%) depends on stoichiometry (2.2–3.0 eq BnBr) and catalyst choice (e.g., KI for improved regioselectivity) .

- Alternative route : Cyanide displacement on 2,6-dibenzyloxybromobenzene using CuCN or NaCN in DMSO at 120°C (yields ~60–75%) .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- HPLC-Purity : Reverse-phase C18 column (MeCN:H₂O = 70:30); retention time ~8–10 min .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 315.1) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of benzyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Steric Hindrance : The 2,6-dibenzyloxy substitution creates a crowded aromatic ring, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) and elevated temperatures (100–120°C) to improve efficiency .

- Electronic Effects : Electron-donating benzyloxy groups deactivate the nitrile toward nucleophilic attack. Activate via Lewis acids (e.g., AlCl₃) for cyano-group transformations .

Contradiction Note : Some studies report <50% yield in Suzuki coupling without optimized ligands, while others achieve >70% using XPhos/Pd(OAc)₂ .

Q. Q4. What computational modeling approaches validate the crystal structure and electronic properties of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond angles (e.g., C-C≡N ~175°) and HOMO-LUMO gaps (~4.5 eV) .

- X-ray Crystallography : Compare experimental data (e.g., unit cell parameters) with simulated structures. For related compounds, orthorhombic systems (space group Pna2₁) are common .

Q. Q5. How to resolve contradictions in reported cytotoxicity data for this compound derivatives?

Methodological Answer :

- Assay Variability : Discrepancies arise from cell lines (e.g., HEK293 vs. HeLa) and exposure times (24h vs. 48h). Standardize protocols using MTT assays with triplicate runs .

- Metabolite Interference : Some derivatives degrade into benzaldehyde under physiological conditions, confounding results. Use LC-MS to track stability .

Q. Q6. What safety protocols are critical for handling this compound in lab settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。